molecular formula C22H19FN6O2S B2771688 4-fluoro-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 897758-65-5

4-fluoro-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B2771688
CAS RN: 897758-65-5
M. Wt: 450.49
InChI Key: XKARRLQWHHTVBC-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a benzamide group, a phenylamino group, a triazolo[4,3-b]pyridazine ring, and a thioether linkage .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the triazolo[4,3-b]pyridazine ring and the phenylamino group could potentially have interesting effects on the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Without specific experimental data, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been developed to create hybrid molecules incorporating various pharmacophoric features with potential antimicrobial, antilipase, and antiurease activities. Such methodologies offer efficient routes to synthesize compounds with enhanced biological activities, including those related to the mentioned compound (Başoğlu et al., 2013).

Antiproliferative Activities

Compounds structurally related to the mentioned molecule have been investigated for their antiproliferative activities. For example, derivatives have shown potential in inhibiting the proliferation of endothelial and tumor cells, highlighting their potential in cancer research (Ilić et al., 2011).

Antibacterial Agents

The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones based on structurally related compounds has demonstrated significant antibacterial activity, offering pathways for developing new antimicrobial agents (Solankee & Patel, 2004).

Anti-Mycobacterial Activity

Synthetic efforts have yielded fluorobenzothiazole-incorporated imidazolines with notable anti-mycobacterial activity, particularly against tuberculosis, indicating the potential for developing novel therapeutics against bacterial infections (Sathe et al., 2010).

Thiazole-aminopiperidine Hybrid Analogs

The design and synthesis of thiazole-aminopiperidine hybrid analogs have led to the discovery of potent Mycobacterium tuberculosis GyrB inhibitors, demonstrating a promising approach for tackling drug-resistant bacterial strains (Jeankumar et al., 2013).

Antiviral and Anticancer Activities

Fluorine-substituted 1,2,4-triazinones have been synthesized with significant anti-HIV-1 and CDK2 inhibitory activities, suggesting their utility in developing treatments for HIV and cancer. This highlights the potential of fluorine incorporation in enhancing biological activity and therapeutic efficacy (Makki et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and other factors. Without specific data, it’s not possible to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity, given the biological activities observed for related compounds .

properties

IUPAC Name

N-[2-[6-(2-anilino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O2S/c23-16-8-6-15(7-9-16)22(31)24-13-12-19-27-26-18-10-11-21(28-29(18)19)32-14-20(30)25-17-4-2-1-3-5-17/h1-11H,12-14H2,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKARRLQWHHTVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

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